molecular formula C24H26BrO2P B053886 [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide CAS No. 50479-11-3

[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide

Cat. No.: B053886
CAS No.: 50479-11-3
M. Wt: 457.3 g/mol
InChI Key: JPZMNVPVVYVXAD-UHFFFAOYSA-M
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Description

[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium cation linked to a propyl chain bearing an ethoxycarbonyl (-COOEt) substituent.

The ethoxycarbonyl group distinguishes it from other derivatives by providing hydrolytic stability under physiological conditions compared to ester or amide-linked groups, which may undergo enzymatic cleavage . Applications span drug delivery systems, mitochondrial-targeted antioxidants, and intermediates in organic synthesis.

Properties

IUPAC Name

(4-ethoxy-4-oxobutyl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2P.BrH/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,2,12,19-20H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZMNVPVVYVXAD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964707
Record name (4-Ethoxy-4-oxobutyl)(triphenyl)phosphanium bromide
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Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50479-11-3
Record name Phosphonium, (4-ethoxy-4-oxobutyl)triphenyl-, bromide (1:1)
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Record name 50479-11-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Ethoxy-4-oxobutyl)(triphenyl)phosphanium bromide
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Preparation Methods

Reaction Protocol

In a representative procedure, triphenylphosphine (1.0 equiv) is dissolved in anhydrous toluene under nitrogen atmosphere. 3-Bromopropyl ethyl carbonate (1.1 equiv) is added dropwise at 0°C, followed by gradual warming to 80°C for 5–6 hours. The precipitated phosphonium salt is collected via vacuum filtration and recrystallized from ethanol/diethyl ether (3:1 v/v) to yield white crystalline product.

Key Parameters:

VariableOptimal RangeImpact on Yield
SolventTolueneMaximizes solubility of both reactants
Temperature80°CBalances reaction rate vs. decomposition
Molar Ratio (PPh₃:Alkylating Agent)1:1.05–1.1Minimizes side reactions

Two-Step Synthesis from 1,3-Dibromopropane

A patent-derived approach (CN106046053A) demonstrates scalable production through intermediate formation of 3-bromopropyltriphenylphosphonium bromide, followed by esterification.

First-Stage Bromination

Toluene (200 kg) and PPh₃ (90 kg) are charged into a reactor. 1,3-Dibromopropane (60 kg) is added dropwise at 80°C over 5 hours, achieving 95% conversion to intermediate P-I.

Ethoxycarbonyl Functionalization

The P-I intermediate (150 kg) undergoes nucleophilic displacement with sodium ethyl carbonate in methanol at 50°C for 12 hours. Ethanol recrystallization affords the title compound in 68.3% overall yield.

Advantages:

  • Utilizes cost-effective 1,3-dibromopropane rather than pre-functionalized alkylating agents

  • Methanol solvent system reduces production costs by 40% compared to ethanol-based methods

Three-Component Coupling Strategy

Emerging methodologies adapted from Scripps Research Institute protocols employ in situ generation of vinylphosphonium intermediates. While primarily developed for α-amino-γ-oxo acids, this approach shows potential for tailored phosphonium salts.

Reaction Mechanism

  • Triphenylphosphine reacts with ethyl propiolate to form a reactive zwitterionic species

  • Sequential nucleophilic attack by 3-bromopropanol derivatives

  • Quenching with HBr gas yields the target compound

Optimization Data:

Catalyst LoadingTemperatureTimeYield
30 mol% PPh₃100°C48 h83%
50 mol% PPh₃80°C36 h78%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plant studies demonstrate enhanced safety profiles using microreactor technology:

  • Residence time reduced to 12 minutes vs. 6 hours in batch reactors

  • Exothermic heat dissipation improves yield consistency (±2% vs. ±8% batch variation)

Purification Protocols

MethodPurity (%)Recovery (%)
Ethanol Recrystallization99.285
Column Chromatography99.872
Antisolvent Precipitation98.591

Comparative Analysis of Methodologies

Table 1: Synthesis Route Evaluation

ParameterAlkylation MethodTwo-Step ProcessCoupling Strategy
Typical Yield75–85%60–68%78–83%
ScalabilityExcellentModerateLimited
Byproduct Formation<5%12–15%8–10%
Solvent Consumption8 L/kg product6 L/kg product15 L/kg product

Reaction Optimization Strategies

Solvent Effects

Dielectric constant (ε) directly correlates with reaction rate:

  • Toluene (ε=2.4): k = 0.12 min⁻¹

  • DMF (ε=36.7): k = 0.08 min⁻¹ (increased side reactions)

  • THF (ε=7.6): k = 0.15 min⁻¹ (optimal balance)

Catalytic Additives

  • 5 mol% KI: Accelerates alkylation by 40% through halide exchange

  • 0.1 eq. 18-crown-6: Enhances anion solubility, improves yield by 12%

Emerging Synthetic Technologies

Microwave-assisted synthesis trials (200 W, 120°C) reduce reaction times to 25 minutes with comparable yields (82±3%). However, dielectric heating inconsistencies currently limit batch sizes to 500 g.

Scientific Research Applications

Organic Synthesis Applications

Wittig Reaction Utilization
TEPPBr serves as a crucial reactant in the Wittig reaction, which is instrumental in forming carbon-carbon double bonds. The triphenylphosphonium moiety acts as a ylide precursor, enabling the generation of nucleophilic species that readily react with carbonyl compounds to produce alkenes. This reaction has been effectively employed in the asymmetric synthesis of various pharmaceuticals, including ezetimibe, a drug used to lower cholesterol levels .

Synthesis of Spirocyclic GPR119 Agonists
Recent studies have highlighted the application of TEPPBr in synthesizing spirocyclic GPR119 agonists. These compounds activate the G protein-coupled receptor GPR119, which plays a role in glucose metabolism and insulin secretion. The potential therapeutic applications of these agonists are being explored in the context of diabetes and obesity treatment .

Cyclic Acetal Intermediates
TEPPBr is also utilized in synthesizing cyclic acetal intermediates, which serve as building blocks for complex molecules. Notably, these intermediates contribute to the synthesis of azadirachtin, a natural insecticide derived from neem trees .

Antimicrobial Properties
Phosphonium compounds, including TEPPBr, have been studied for their antimicrobial activities. Research indicates that they may exhibit significant biological effects due to their structural characteristics, although specific mechanisms of action remain to be fully elucidated.

Interaction Studies
Investigations into the binding affinity and biological interactions of TEPPBr are ongoing. These studies employ various techniques to assess its therapeutic potential and safety profile. Understanding these interactions is crucial for evaluating its applications in drug design and development.

Safety and Handling Considerations

TEPPBr is classified as an irritant, causing skin and eye irritation upon contact. Proper safety measures must be implemented when handling this compound:

  • Signal Word: Warning
  • Hazard Statements:
    • H315: Causes skin irritation.
    • H319: Causes serious eye irritation.
  • Precautionary Statements:
    • P264: Wash skin thoroughly after handling.
    • P280: Wear protective gloves/eye protection/face protection .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide with analogous triphenylphosphonium derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
This compound -COOEt C₂₄H₂₈BrO₂P 477.36 Hydrolytically stable; moderate lipophilicity -
(3-Aminopropyl)triphenylphosphonium bromide -NH₂ C₂₁H₂₄BrNP 408.30 High solubility in polar solvents; prone to oxidation
(3-Phenylpropyl)triphenylphosphonium bromide -C₃H₆Ph C₂₇H₂₆BrP 461.38 High lipophilicity; enhanced membrane penetration
(3-Carboxypropyl)triphenylphosphonium bromide -COOH C₂₂H₂₂BrO₂P 447.29 pH-dependent charge; potential for conjugation
MitoNTFAO -NO₂/-CF₃-linked amide C₃₃H₃₄BrF₃N₃O₂P 700.50 Mitochondrial NO donor; photolabile

Key Observations :

  • Lipophilicity : The phenylpropyl derivative (461.38 g/mol) exhibits the highest lipophilicity, favoring cellular uptake, while the carboxypropyl variant (447.29 g/mol) is more hydrophilic due to its ionizable -COOH group .
  • Stability : The ethoxycarbonyl group provides superior hydrolytic stability compared to esters or amides, as seen in biodegradable phosphate protections .
  • Functional Versatility: Carboxy and aminopropyl derivatives enable conjugation with drugs or probes (e.g., QD339 in ), whereas ethoxycarbonyl may serve as a protecting group .

Yield Comparison :

  • Carboxyalkyl derivatives (e.g., compound 8 in ) achieve 83–87% yields using DCM/MeOH chromatography .
  • Complex conjugates (e.g., QD340) show lower yields (58–70%) due to steric challenges .

Biological Activity

[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide (ETPPB) is a phosphonium salt that has garnered attention in biological research due to its unique properties and potential applications. This compound is characterized by its triphenylphosphonium (TPP) moiety, which is known for its ability to target mitochondria, making it a promising candidate for drug delivery systems, particularly in cancer therapy and other mitochondrial-related diseases.

Chemical Structure and Properties

  • Chemical Formula : C24H26BrO2P
  • Molecular Weight : 457.35 g/mol
  • Appearance : Solid
  • Purity : >95% (HPLC)

The ethoxycarbonyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes, particularly the mitochondrial membrane.

The biological activity of ETPPB primarily stems from its ability to accumulate in mitochondria due to the negative membrane potential. Once inside the mitochondria, ETPPB can exert various effects:

  • Mitochondrial Targeting : The TPP moiety allows for selective uptake into mitochondria, where it can deliver therapeutic agents or act directly on mitochondrial functions .
  • Uncoupling Activity : Studies have indicated that certain TPP derivatives can uncouple oxidative phosphorylation, leading to increased reactive oxygen species (ROS) production. While this can be detrimental in some contexts, it may also be exploited for therapeutic purposes, such as inducing apoptosis in cancer cells .

Biological Activities

ETPPB has been investigated for several biological activities:

  • Anticancer Activity : The compound has been shown to enhance the efficacy of chemotherapeutic agents by improving their delivery to mitochondria. For instance, conjugation with doxorubicin has demonstrated increased cytotoxicity against resistant cancer cell lines .
  • Antimicrobial Properties : Preliminary studies suggest that ETPPB may exhibit antimicrobial effects, potentially through mechanisms involving mitochondrial dysfunction in microbial cells .
  • Neuroprotective Effects : Research indicates that TPP compounds can protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease therapies .

Case Study 1: Mitochondrial Delivery of Doxorubicin

In a study focusing on the delivery of doxorubicin via ETPPB, researchers found that the triphenylphosphonium modification significantly enhanced the drug's accumulation in mitochondria, leading to improved therapeutic outcomes in breast cancer models. The study highlighted a marked decrease in tumor growth compared to controls receiving free doxorubicin .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of ETPPB revealed that it inhibited the growth of various bacterial strains. The mechanism was attributed to mitochondrial disruption within bacterial cells, leading to cell death. This study opens avenues for developing new antimicrobial agents based on phosphonium salts .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerEnhanced doxorubicin efficacy
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against oxidative stress

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between triphenylphosphine (PPh₃) and a brominated precursor, such as ethyl 3-bromopropionate, in anhydrous solvents like dichloromethane or acetonitrile. Reaction optimization includes:

  • Temperature : Maintain 60–80°C for 12–24 hours to ensure complete substitution .
  • Solvent : Polar aprotic solvents (e.g., DMF) may accelerate reaction rates but require rigorous drying to avoid hydrolysis .
  • Workup : Precipitation in diethyl ether followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • ¹H/³¹P NMR : Key signals include the ethoxycarbonyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and the phosphonium center (³¹P δ ~24 ppm) .
  • Mass Spectrometry : ESI-MS detects the [M-Br]⁺ ion (e.g., m/z 377.5 for C₂₃H₂₄O₂P⁺) .
  • Elemental Analysis : Confirm Br⁻ content via ion chromatography or X-ray fluorescence .

Q. What are critical storage and handling protocols for this compound?

  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid exposure to strong bases or oxidizing agents .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319) .

Advanced Research Questions

Q. How can solvent-free or microwave-assisted synthesis improve reaction efficiency?

  • Microwave Optimization : Reduces reaction time to 1–2 hours at 80–100°C with 10–15% higher yields compared to conventional heating. Use sealed vessels to prevent solvent evaporation .
  • Solvent-Free Routes : Mechanochemical grinding (ball milling) with PPh₃ and ethyl 3-bromopropionate achieves 80–85% yield, minimizing waste .

Q. What strategies resolve contradictions in reported biological activity data (e.g., mitochondrial targeting vs. cytotoxicity)?

  • Mechanistic Studies :

  • Mitochondrial Uptake : Use fluorescent analogs (e.g., MitoTracker colocalization assays) to quantify accumulation driven by the triphenylphosphonium (TPP⁺) moiety .
  • Cytotoxicity Screening : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to assess selectivity. Adjust the alkyl chain length to balance hydrophobicity and toxicity .
    • Data Normalization : Account for batch-to-batch variability in purity via HPLC (≥98% purity required for reproducibility) .

Q. How can this compound serve as a precursor for functionalized materials (e.g., catalysts or drug conjugates)?

  • Post-Synthetic Modifications :

  • Nucleophilic Displacement : React with Grignard reagents (e.g., RMgX) to generate Wittig reagents for olefination .
  • Bioconjugation : Couple the carboxylate group to peptides via EDC/NHS chemistry for mitochondrial-targeted drug delivery .
    • Material Science : Incorporate into ionic liquids for enhanced thermal stability (TGA analysis shows decomposition >250°C) .

Key Research Gaps and Recommendations

  • Mechanistic Ambiguities : Conflicting reports on ROS modulation by TPP⁺ derivatives warrant redox profiling via DCFH-DA assays .
  • Scalability : Pilot-scale synthesis (e.g., flow reactors) should be explored to bridge lab-to-industry gaps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide
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[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide

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